Cas no 321937-10-4 (6-(trifluoromethyl)-1H-indene)

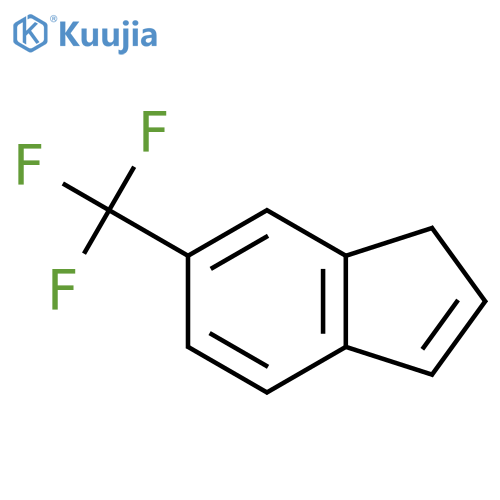

6-(trifluoromethyl)-1H-indene structure

商品名:6-(trifluoromethyl)-1H-indene

CAS番号:321937-10-4

MF:C10H7F3

メガワット:184.157793283463

MDL:MFCD25541903

CID:4645995

PubChem ID:19095510

6-(trifluoromethyl)-1H-indene 化学的及び物理的性質

名前と識別子

-

- 6-(trifluoromethyl)-1H-indene

- MFCD25541903

- AS-43337

- 321937-10-4

- AKOS027339477

- SCHEMBL3677544

-

- MDL: MFCD25541903

- インチ: 1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2

- InChIKey: YUVDIEALUPJKEE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2C=CCC=2C=1)(F)F

計算された属性

- せいみつぶんしりょう: 184.04998471g/mol

- どういたいしつりょう: 184.04998471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

6-(trifluoromethyl)-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB457427-250 mg |

6-(Trifluoromethyl)-1H-indene; . |

321937-10-4 | 250mg |

€823.70 | 2023-04-22 | ||

| abcr | AB457427-250mg |

6-(Trifluoromethyl)-1H-indene; . |

321937-10-4 | 250mg |

€821.80 | 2025-02-27 | ||

| Ambeed | A953140-250mg |

6-(Trifluoromethyl)-1H-indene |

321937-10-4 | 98% | 250mg |

$660.0 | 2024-04-20 | |

| A2B Chem LLC | AI47523-1g |

6-(Trifluoromethyl)-1h-indene |

321937-10-4 | 95% | 1g |

$1242.00 | 2024-04-20 | |

| Ambeed | A953140-100mg |

6-(Trifluoromethyl)-1H-indene |

321937-10-4 | 98% | 100mg |

$395.0 | 2024-04-20 | |

| Ambeed | A953140-1g |

6-(Trifluoromethyl)-1H-indene |

321937-10-4 | 98% | 1g |

$1320.0 | 2024-04-20 | |

| A2B Chem LLC | AI47523-100mg |

6-(Trifluoromethyl)-1h-indene |

321937-10-4 | 95% | 100mg |

$309.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-1g |

6-(Trifluoromethyl)-1h-indene |

321937-10-4 | 98% | 1g |

¥10382.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-100mg |

6-(Trifluoromethyl)-1h-indene |

321937-10-4 | 98% | 100mg |

¥3625.00 | 2024-08-02 | |

| TRC | T899240-25mg |

6-(Trifluoromethyl)-1H-indene |

321937-10-4 | 25mg |

$ 295.00 | 2022-06-02 |

6-(trifluoromethyl)-1H-indene 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

321937-10-4 (6-(trifluoromethyl)-1H-indene) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:321937-10-4)6-(trifluoromethyl)-1H-indene

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):356.0/594.0/1188.0